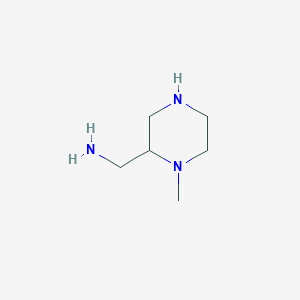

(1-Methylpiperazin-2-yl)methanamine

Description

Structural Classification and Significance in Organic Chemistry

The unique architecture of (1-Methylpiperazin-2-yl)methanamine, featuring a substituted piperazine (B1678402) ring, positions it as a compound of interest in organic synthesis and medicinal chemistry. The piperazine scaffold itself is a common motif in many biologically active compounds.

The core of the molecule is the piperazine ring, a saturated heterocycle. This ring can exist in various conformations, with the chair conformation being the most stable. The N-methyl group influences the electronic and steric properties of the ring, while the aminomethyl group (-CH₂NH₂) at the 2-position introduces a primary amine functionality. This primary amine is a key site for further chemical modifications, making the compound a versatile building block in the synthesis of more complex molecules.

The two nitrogen atoms within the piperazine ring are not equivalent. One is a tertiary amine due to the methyl substituent, while the other is a secondary amine. This difference in substitution affects their basicity and nucleophilicity, allowing for selective reactions at each nitrogen atom under appropriate conditions.

The carbon atom at the 2-position of the piperazine ring, to which the methanamine group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-(1-Methylpiperazin-2-yl)methanamine and (S)-(1-Methylpiperazin-2-yl)methanamine.

The presence of chirality is a critical aspect in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The synthesis of enantiomerically pure chiral piperazines is a significant area of research. researchgate.net Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or resolution of a racemic mixture. researchgate.net The specific stereochemistry of the substituents on the piperazine ring can significantly influence the biological activity of the resulting molecules. nih.gov

Overview of Academic Research Trajectories and Synthetic Utility

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs. nih.gov Consequently, academic and industrial research has extensively explored the synthesis and application of substituted piperazines. Research has demonstrated that the introduction of substituents, particularly chiral ones, onto the piperazine ring can lead to compounds with enhanced biological activity and selectivity for specific targets. researchgate.net

The synthetic utility of compounds like this compound lies in their role as versatile intermediates. The primary amine of the methanamine group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to create a diverse library of derivatives. These derivatives are often screened for potential therapeutic applications. For instance, substituted piperazines have been investigated for their potential as radioprotective agents and as inhibitors of enzymes like soluble epoxide hydrolase. nih.govnih.gov The development of efficient synthetic routes to chiral piperazines remains an active area of research, with various strategies being explored to control the stereochemistry of the final products. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRTZAUDSGLLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667094 | |

| Record name | 1-(1-Methylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131922-03-7 | |

| Record name | 1-(1-Methylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperazin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylpiperazin 2 Yl Methanamine and Its Chiral Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through a streamlined sequence of reactions, often involving reductive amination as a key step.

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is central to many synthetic routes for substituted piperazines. organic-chemistry.orgyoutube.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgyoutube.com

The introduction of the methyl group at the N1 position of the piperazine (B1678402) ring is a critical step. One common strategy involves the reductive amination of a suitable piperazine precursor with formaldehyde (B43269). google.com This reaction proceeds through the formation of an intermediate that is subsequently reduced. For the synthesis of 1-methylpiperazine (B117243), piperazine can be reacted with formaldehyde in the presence of a reducing agent. google.com In the context of synthesizing (1-Methylpiperazin-2-yl)methanamine, this methylation step would typically be performed on a piperazine-2-carboxamide (B1304950) or a protected precursor. The choice of starting material is crucial to avoid undesired side reactions.

Another approach to N-methylation involves the use of a methylating agent such as methyl iodide. However, this method can sometimes lead to over-alkylation, yielding the 1,4-dimethylpiperazinium salt. google.com Therefore, careful control of reaction conditions is essential. A patented method for the preparation of 1-methylpiperazine involves the reaction of 1,4-dimethylpiperazine (B91421) with an organic amine or ammonia (B1221849) in the presence of a catalyst to achieve transmethylation. google.com

A green synthesis of 1-methylpiperazine has been reported involving the reaction of di-methyl oxalate (B1200264) with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione, which is then hydrogenated using a Raney nickel catalyst. chemicalbook.com This highlights the use of readily available starting materials and environmentally benign conditions. chemicalbook.com

The reduction of an amide or a nitrile precursor is a key step in forming the aminomethyl group at the C2 position. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of amides to amines. nih.gov For instance, the reduction of a 1-methylpiperazine-2-carboxamide intermediate with LiAlH₄ would yield the desired this compound.

Sodium borohydride (B1222165) (NaBH₄) is another widely used reducing agent in reductive amination, often in combination with an activating agent such as boric acid, p-toluenesulfonic acid, or benzoic acid under solvent-free conditions. organic-chemistry.org While typically used for the reduction of imines, its application in the direct reduction of amides to amines is less common and usually requires harsher conditions or specific catalysts.

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters.

For the N-methylation of piperazine using formaldehyde, the reaction is often carried out in a solvent like methanol (B129727) at a controlled temperature and hydrogen pressure, with Raney nickel being a common catalyst. google.com The molar ratio of piperazine to formaldehyde is a critical parameter to control the degree of methylation. google.com

In the case of amide reduction using LiAlH₄, the choice of solvent is crucial, with anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether being standard. The reaction is typically performed at reduced temperatures initially and then allowed to warm to room temperature or heated to reflux to ensure complete reduction.

Catalytic systems for reductive amination are continuously being developed to improve efficiency and sustainability. For example, cobalt-based composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. mdpi.com While not directly applied to the synthesis of the target molecule, these findings suggest the potential for developing novel catalytic systems for the reductive amination steps involved.

Table 1: Typical Reaction Parameters for Reductive Amination and Amide Reduction

| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) |

| N-methylation (Reductive Amination) | Piperazine, Formaldehyde | Raney Nickel | Methanol | 70-100 | 1.0-6.0 |

| Amide Reduction | 1-Methylpiperazine-2-carboxamide, LiAlH₄ | - | THF | 0 to reflux | Ambient |

This table presents generalized conditions based on literature for similar transformations and should be optimized for the specific synthesis of this compound.

Multi-Step Synthesis via Protective Group Strategies

To achieve greater control over the selectivity of the reactions, particularly in the synthesis of chiral derivatives, protective group strategies are often employed.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. jgtps.com In the synthesis of this compound, a Boc group can be used to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. nih.govchemicalbook.com

A plausible synthetic route would involve the protection of piperazine-2-carboxamide with a Boc group at the N4 position. This would yield tert-butyl 2-carbamoylpiperazine-1-carboxylate. The N1 nitrogen would then be available for methylation. Following methylation, the Boc group can be removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. nih.gov The final step would be the reduction of the carboxamide group to the methanamine.

The synthesis of N-Boc piperazine itself can be achieved by reacting anhydrous piperazine with di-tert-butyl dicarbonate. google.com Patented methods also describe the synthesis of N-Boc piperazine from diethanolamine (B148213) through a three-step process of chlorination, Boc protection, and aminolysis cyclization, offering a route with readily available raw materials and high yields. google.com

The use of Boc-protected intermediates is particularly valuable in the synthesis of chiral derivatives. Starting with a chiral piperazine-2-carboxylic acid, the introduction of the Boc group and subsequent transformations can be carried out while preserving the stereochemical integrity of the chiral center. nih.gov

Table 2: Illustrative Multi-Step Synthesis via Boc-Protection

| Step | Starting Material | Reagents | Product |

| 1. Protection | Piperazine-2-carboxamide | Di-tert-butyl dicarbonate, Base | tert-Butyl 2-carbamoylpiperazine-1-carboxylate |

| 2. Methylation | tert-Butyl 2-carbamoylpiperazine-1-carboxylate | Methyl iodide, Base or Formaldehyde, Reducing agent | tert-Butyl 2-carbamoyl-4-methylpiperazine-1-carboxylate |

| 3. Deprotection | tert-Butyl 2-carbamoyl-4-methylpiperazine-1-carboxylate | Trifluoroacetic acid or HCl | 1-Methylpiperazine-2-carboxamide |

| 4. Reduction | 1-Methylpiperazine-2-carboxamide | LiAlH₄ | This compound |

This table outlines a conceptual synthetic pathway. Specific reagents and conditions would require experimental optimization.

Enantioselective Synthesis of Chiral Piperazine Derivatives

The creation of stereocenters within the piperazine ring is a significant challenge in synthetic chemistry. Researchers have developed several powerful methodologies, including asymmetric hydrogenation, asymmetric reduction, and chiral pool synthesis, to produce highly enantioenriched piperazine building blocks.

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines and heterocyles. nih.gov By employing chiral transition metal catalysts, prochiral unsaturated precursors like pyrazines or piperazin-2-ones can be converted directly to their corresponding chiral saturated heterocycles with high levels of stereocontrol.

A notable advancement in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with pyrazin-2-ones. rsc.orgresearchgate.net This method provides efficient access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). The reaction proceeds through a dynamic kinetic resolution process, where the hydrogenation of imine intermediates, formed from the tautomerization of enamine precursors, leads to the chiral product.

The practical utility of this methodology has been demonstrated on a gram scale, affording the desired piperazin-2-one (B30754) product in high yield (93%) and enantiomeric excess (90%). These chiral piperazin-2-one intermediates are particularly valuable as they can be readily converted to the corresponding chiral piperazines. For instance, methylation via reductive amination followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) can yield the final N-methylated piperazine derivative without eroding the optical purity.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Pyrazin-2-ol derivative (1a) | Pd(TFA)₂ / (S)-xyl-binapine / TsOH·H₂O | Chiral piperazin-2-one (2a) | 93 | 90 |

Iridium-catalyzed asymmetric hydrogenation offers a facile and powerful route to a wide array of chiral piperazines. nih.govacs.org This method typically involves the activation of the pyrazine (B50134) ring, making it more susceptible to hydrogenation. One effective strategy is the activation of pyrazines with alkyl halides to form pyrazinium salts. researchgate.net These activated substrates can then be hydrogenated with high efficiency and enantioselectivity.

Using iridium catalysts paired with chiral ligands, such as those from the JosiPhos family, this method can produce 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with up to 96% enantiomeric excess. nih.govresearchgate.net The high enantioselectivity, scalability, and broad substrate scope highlight the practical utility of this approach for accessing medicinally relevant chiral piperazine cores. acs.orgresearchgate.net The development of catalysts for the asymmetric hydrogenation of heteroaromatics, including those with multiple nitrogen atoms, is a significant area of research, providing pathways to complex molecules like potent BTK inhibitors. acs.org

| Substrate Type | Catalyst System | Product | ee (%) | Reference |

| 3-Substituted Pyrazinium Salt | Iridium / JosiPhos-type ligand (L21a) | Chiral 3-substituted piperazine | up to 92 | researchgate.net |

| Activated Pyrazines | Iridium / Chiral Ligand | Chiral piperazines | up to 96 | nih.gov |

Asymmetric reduction of prochiral ketones is a fundamental and widely used strategy for establishing stereocenters. In the context of piperazine synthesis, this can involve the reduction of a ketone functionality on a pre-formed ring or a precursor that will be cyclized later.

Chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are powerful reagents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. ijprs.com These catalysts, often prepared in situ from a chiral amino alcohol and a borane (B79455) source, offer high levels of enantioselectivity (up to 96% ee for some ketones). ijprs.com Their effectiveness stems from the formation of a rigid complex with the ketone and the reducing agent (e.g., borane-THF or tetrabutylammonium (B224687) borohydride), which directs the hydride delivery to one face of the carbonyl group. ijprs.comnih.gov

While direct examples for "this compound" are not detailed, the principle has been applied broadly, including in the synthesis of other chiral nitrogen-containing heterocycles like piperidines. researchgate.net For example, the asymmetric reduction of α-azido aryl ketones using an oxazaborolidine catalyst serves as a key step to create the chiral center needed for the synthesis of substituted piperidines. researchgate.net This methodology could be adapted to synthesize chiral piperazine precursors, such as a suitably functionalized ketone that, after reduction and further transformations, yields the desired piperazine structure.

| Substrate Class | Catalyst System | Key Transformation | ee (%) | Reference |

| Prochiral Ketones | (1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB / MeI | Enantioselective reduction to chiral alcohol | up to 96 | ijprs.com |

| α-Azido Aryl Ketones | Oxazaborolidine catalyst | Asymmetric reduction to chiral alcohol | Not specified | researchgate.net |

| Racemic Ketones (β-nitro-azabicycles) | CBS-oxazaborolidine | Parallel kinetic resolution | up to 89 | rsc.org |

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. baranlab.org These compounds serve as versatile starting materials for the synthesis of complex chiral molecules, including substituted piperazines. baranlab.org By incorporating a stereocenter from the chiral pool, the asymmetric synthesis of the target molecule can be significantly simplified.

For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished starting from the chiral auxiliary (R)-(−)-phenylglycinol. nih.gov In this approach, (R)-(−)-phenylglycinol is condensed with N-Boc glycine (B1666218) to form an amide. Subsequent reduction and protection steps lead to a protected 2-oxopiperazine intermediate, which already contains the desired stereochemistry. nih.gov This intermediate can then be further elaborated to the final piperazine product. Similarly, other amino acids can be used to generate enantiomerically pure heterocycles. baranlab.org This strategy leverages the inherent chirality of the starting material to control the stereochemical outcome of the synthesis. The use of nickel(II) complexes of Schiff bases derived from amino acids is another powerful method for producing a wide variety of non-proteinogenic amino acids, which can be precursors to heterocycles. nih.govcas.cn

| Chiral Starting Material | Key Intermediate | Target Product Class | Reference |

| (R)-(−)-Phenylglycinol | Protected 2-oxopiperazine | (R)-(+)-2-Methylpiperazine | nih.gov |

| D-Alanine | N-Boc-D-alanine | Enantiopure Indolizidine Alkaloids | baranlab.org |

| Glycine (with chiral ligand) | Chiral Ni(II) complex | Tailor-made α-amino acids | nih.gov |

Cyclization Strategies for the Formation of Chiral Piperazine Scaffolds

The construction of the chiral piperazine ring is a critical step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to achieve high stereocontrol, which are essential for producing enantiomerically pure compounds. These methods often rely on asymmetric catalysis or the use of chiral starting materials from the chiral pool.

One of the significant challenges in piperazine synthesis is the direct functionalization of the carbon atoms of the piperazine ring. researchgate.netnih.gov Consequently, many synthetic routes depend on the cyclization of appropriately substituted linear diamine precursors. researchgate.netnih.gov Key strategies include the asymmetric hydrogenation of pyrazine derivatives, intramolecular cyclization of acyclic precursors, cyclization involving diketopiperazine intermediates, and reductive cyclization of dioximes.

Asymmetric Hydrogenation of Pyrazine Derivatives

A powerful method for accessing chiral piperazines is the asymmetric hydrogenation of prochiral pyrazines or their activated forms, such as pyrazinium salts. researchgate.net Iridium-catalyzed asymmetric hydrogenation has been shown to be particularly effective for a wide range of substituted pyrazinium salts, affording chiral piperazines with high enantioselectivity. researchgate.net

For instance, Zhou and coworkers developed a system using an iridium catalyst with a JosiPhos-type ligand for the asymmetric hydrogenation of 3-substituted pyrazinium salts, achieving up to 92% enantiomeric excess (ee). researchgate.net This methodology is also applicable to the synthesis of 2,3- and 3,5-disubstituted piperazines with high yields and enantioselectivities by selecting the appropriate chiral ligand. researchgate.net

In a related approach, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. The reaction proceeds with excellent diastereoselectivities (dr > 20:1) and enantioselectivities (up to 90% ee). The methylation of the piperazin-2-one followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the N-methylated chiral piperazine scaffold.

Table 1: Asymmetric Hydrogenation for Chiral Piperazine Synthesis

| Precursor Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pyrazinium Salts | Iridium / JosiPhos-type ligand | Chiral Piperazines | Broad substrate scope, up to 92% ee | researchgate.net |

| Pyrazin-2-ols | Palladium / Chiral Ligand | Chiral Piperazin-2-ones | High diastereoselectivity (>20:1 dr), up to 90% ee |

Intramolecular Cyclization Strategies

Intramolecular cyclization of functionalized linear diamine precursors is a widely used strategy for constructing the piperazine ring. The stereochemistry of the final product can be controlled by using chiral starting materials or by employing stereoselective cyclization reactions.

The Mitsunobu cyclization is one such method. For example, protected diamino-alcohols can undergo intramolecular Mitsunobu cyclization to furnish enantiopure cis-2,5-disubstituted piperazines. rsc.org This strategy has also been employed for the synthesis of chiral 2-methylpiperazine (B152721) derivatives. researchgate.net

Palladium-catalyzed intramolecular hydroamination of aminoalkenes represents another highly diastereoselective approach. rsc.orgorganic-chemistry.org This reaction can be used to synthesize 2,6-disubstituted piperazines from homochiral cyclic sulfamidates derived from amino acids. rsc.org Interestingly, the resulting piperazine ring may adopt a twist-boat conformation rather than the more common chair conformation. rsc.org

Table 2: Intramolecular Cyclization for Chiral Piperazine Scaffolds | Cyclization Method | Precursor | Key Features | Reference | | --- | --- | --- | | Mitsunobu Cyclization | Protected Diamino-alcohol | Yields enantiopure cis-2,5-disubstituted piperazines | rsc.org | | Pd-catalyzed Hydroamination | Aminoalkene from cyclic sulfamidate | Highly diastereoselective for 2,6-disubstituted piperazines | rsc.orgorganic-chemistry.org |

Cyclization via Diketopiperazine Intermediates

The use of diketopiperazines (piperazine-2,5-diones or piperazine-2,3-diones) as cyclic precursors is a common and effective strategy for the synthesis of chiral piperazines. These intermediates are readily prepared from amino acid derivatives.

For example, L-proline methyl ester hydrochloride can be coupled with N-Boc protected amino acids to form dipeptides. rsc.org Subsequent deprotection and cyclization yield diketopiperazine derivatives, which can then be efficiently reduced using reagents like sodium borohydride/iodine to give enantiomerically pure bicyclic piperazines. rsc.org

Similarly, the asymmetric synthesis of 2-arylpiperazines has been achieved through the construction and subsequent reduction of a piperazine-2,3-dione ring. nih.gov This method starts from readily available phenacyl bromides and involves a CBS reduction to establish the initial chirality. nih.gov

Table 3: Chiral Piperazine Synthesis via Diketopiperazine Intermediates

| Diketopiperazine Type | Starting Materials | Reduction Method | Product | Reference |

|---|---|---|---|---|

| Piperazine-2,5-dione | L-Proline and N-Boc amino acids | NaBH₄ / I₂ | Enantiopure bicyclic piperazines | rsc.org |

| Piperazine-2,3-dione | Phenacyl bromide, Azide | Not specified in abstract | 2-Arylpiperazines | nih.gov |

Other Notable Cyclization Strategies

Several other innovative cyclization methods have been developed for the synthesis of chiral piperazine scaffolds.

Reductive Cyclization of Dioximes : A newer strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. nih.gov This is followed by a catalytic reductive cyclization of the dioxime unit, using a catalyst such as 5%-Pd/C, to form the piperazine ring. nih.gov

Ring-Opening of Chiral Aziridines : The regioselective ring-opening of natural amino acid-derived chiral N-tosyl aziridines by amino acid methyl ester hydrochloride salts, catalyzed by copper, can lead to the formation of homochiral cis-2,5-disubstituted piperazines. rsc.org This method involves a spontaneous ring-closing step. rsc.org

Decarboxylative Asymmetric Allylic Alkylation : An enantioselective synthesis of N-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved using a palladium-catalyzed decarboxylative allylic alkylation. nih.gov These chiral piperazinones can then be deprotected and reduced to the corresponding gem-disubstituted piperazines. nih.gov

These diverse cyclization strategies provide a versatile toolkit for the synthesis of a wide array of chiral piperazine scaffolds, which are crucial building blocks for complex molecules like this compound.

Chemical Reactivity and Derivatization of 1 Methylpiperazin 2 Yl Methanamine

Fundamental Functional Group Transformations

The basic chemical transformations of (1-Methylpiperazin-2-yl)methanamine involve the characteristic reactions of its amine groups.

While specific experimental data on the oxidation of this compound is not extensively documented in publicly available literature, the reactivity of its constituent functional groups allows for predictable outcomes. The tertiary amine of the N-methylpiperazine ring is susceptible to oxidation to form an N-oxide. This reaction is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The primary amine of the aminomethyl group can also undergo oxidation, potentially leading to the formation of an oxime or, under harsher conditions, a nitro group. The specific products would be highly dependent on the choice of oxidizing agent and reaction conditions.

Specific reduction reactions targeting the functional groups of this compound are not commonly reported, as the amine functionalities are already in a reduced state. However, should the molecule be derivatized to introduce reducible groups (e.g., nitro or imine functionalities through other reactions), these could be subsequently reduced. For instance, a nitro derivative could be reduced back to a primary amine using standard catalytic hydrogenation methods (e.g., H2/Pd-C).

The primary amine of the aminomethyl group in this compound is a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides to yield secondary amines. The piperazine (B1678402) ring itself, particularly the nitrogen at the 4-position if it were unsubstituted, is also a strong nucleophile. However, in this compound, both ring nitrogens are tertiary. While the N-methyl group is generally stable, the piperazine ring can participate in nucleophilic aromatic substitution reactions if an appropriately activated aromatic system is the reaction partner. For example, piperazine is known to react with highly activated aromatic compounds like pentafluoropyridine, where it displaces a fluorine atom. nih.govresearchgate.net

Advanced Derivatization Chemistry

The presence of two distinct amine functionalities allows for a range of advanced derivatization strategies, enabling the synthesis of complex molecules with tailored properties.

Acylation is a common and versatile method for derivatizing amines. Both the primary amine of the aminomethyl group and, to a lesser extent, the secondary amine within the piperazine ring (if not N-methylated) can be acylated. ambeed.com In the case of this compound, the primary amine is the more reactive site for acylation. It readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents to form the corresponding amides. This reaction is fundamental in medicinal chemistry for introducing a wide array of functional groups.

For instance, the acylation of piperazine derivatives is a key step in the synthesis of various biologically active compounds. nih.gov While specific examples for this compound are scarce in the literature, the general principles of amine acylation are directly applicable.

Table 1: Representative Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Product | Typical Conditions |

| Primary Amine | Acyl Chloride | Secondary Amide | Base (e.g., triethylamine), aprotic solvent |

| Primary Amine | Acid Anhydride | Secondary Amide | Heat or catalyst (e.g., DMAP) |

| Primary Amine | Carboxylic Acid | Secondary Amide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

This table represents general reaction types and not specific experimental data for this compound.

The primary amine of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). latech.edu This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable product or an intermediate that can be further reduced to a secondary amine.

Condensation reactions are a cornerstone of organic synthesis. For example, the reaction of amines with carbonyl compounds is a key step in the formation of many heterocyclic systems. latech.edumdpi.com While direct examples with this compound are not readily found, the known reactivity of primary amines with carbonyls provides a clear indication of its potential in such transformations. researchgate.net

Furthermore, though less common for this specific molecule, diamines can be used in condensation reactions to form larger heterocyclic structures. For example, a patent describes the synthesis of N-methylpiperazine via a condensation reaction of piperazine with formaldehyde (B43269), followed by hydrogenation. google.com This highlights the general reactivity of the piperazine scaffold in condensation-type reactions.

Table 2: Representative Condensation Reactions of Primary Amines

| Amine Substrate | Carbonyl Compound | Product | Typical Conditions |

| Primary Amine | Aldehyde | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Primary Amine | Ketone | Imine (Schiff Base) | Acid or base catalysis, removal of water |

This table represents general reaction types and not specific experimental data for this compound.

Alkylation Reactions of Piperazine Nitrogen Atoms

The nitrogen atoms within the piperazine ring of this compound can undergo nucleophilic substitution reactions with various alkylating agents. The secondary amine at the N4 position is particularly susceptible to alkylation. This reaction is a common strategy for introducing diverse substituents onto the piperazine core.

Alkylation is typically achieved by reacting the piperazine derivative with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base to neutralize the hydrohalic acid formed during the reaction. dtic.mil To prevent the undesired dialkylation and formation of quaternary ammonium (B1175870) salts, specific strategies are often employed. One common method involves using a large excess of the piperazine starting material to favor mono-alkylation. researchgate.net Another approach is the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms to ensure selective alkylation on the unprotected nitrogen. researchgate.netnih.gov

Reductive amination represents an alternative pathway for N-alkylation. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. researchgate.netnih.gov This method is advantageous as it avoids the formation of quaternary ammonium salts. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| N-Boc-piperazine | tert-Butyl-4-(3-bromopropyl)piperazine-1-carboxylate | Nucleophilic Substitution | N-Alkyl piperazine | nih.gov |

| Piperazine | Alkyl Iodide | Nucleophilic Substitution | Mono-alkylated piperazine | researchgate.net |

| Piperazine | Butylaldehyde | Reductive Amination | N-Butylpiperazine | researchgate.net |

| N-Benzoyl piperidine | Benzaldehyde | Condensation/Alkylation | 3,5-Dibenzylpyridine | nih.gov |

Mannich Reactions Incorporating the Piperazine Moiety

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (e.g., a ketone or phenol), formaldehyde, and a primary or secondary amine. libretexts.orgadichemistry.com The secondary amine of the piperazine ring in derivatives like N-methylpiperazine is well-suited to participate in this reaction, leading to the formation of β-amino carbonyl compounds known as Mannich bases. libretexts.orgadichemistry.combyjus.com These structures are of significant interest in medicinal chemistry. researchgate.netjgtps.com

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the secondary amine (e.g., N-methylpiperazine) and formaldehyde. libretexts.orgadichemistry.comtestbook.com The active hydrogen compound then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the iminium ion. adichemistry.comtestbook.com This attack results in the formation of a new carbon-carbon bond and yields the final Mannich base product. byjus.comtestbook.com The reaction is typically carried out in an alcoholic solvent, and sometimes the hydrochloride salt of the amine is used. adichemistry.commdpi.com

Table 2: Synthesis of Mannich Bases with Piperazine Derivatives

Amidation Reactions

Amidation reactions can occur at both the primary aminomethyl group and the secondary piperazine nitrogen of this compound. This reaction is a fundamental method for forming amide bonds, which are prevalent in many biologically active molecules.

A common and efficient method for amide synthesis is the reaction of the amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is typically performed in an aprotic solvent in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrochloric acid byproduct. fishersci.it Alternatively, carboxylic acids can be coupled directly with amines using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is widely used in peptide synthesis and is effective for creating piperazinyl amides. dtic.milnih.gov To achieve selective amidation on one nitrogen of a symmetric diamine like piperazine, a mono-protected derivative (e.g., N-Boc-piperazine) is often used. nih.gov

Table 3: Examples of Amidation Reactions with Piperazine Derivatives

| Amine | Acylating Agent / Carboxylic Acid | Coupling Method | Product Class | Reference |

|---|---|---|---|---|

| Piperazine | 3-Acetyl-18β-glycyrrhetinic acid acyl chloride | Acyl Chloride Addition | Piperazinyl amide of 18β-glycyrrhetinic acid | nih.gov |

| 1-Benzylpiperazine | 4-Chlorobenzoic acid | EDC/HOBt Coupling | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | nih.gov |

| Primary Amine | Cyclopropanecarbonyl chloride | Acyl Chloride Addition | Amide | hud.ac.uk |

| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | Amidation | Boc-protected piperazinyl amide | dtic.mil |

Schiff Base Formation

The primary aminomethyl group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.comlibretexts.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. youtube.comlibretexts.org

The formation of Schiff bases is a reversible process, and the pH of the reaction medium is a critical factor. libretexts.org The reaction rate is generally optimal at a mildly acidic pH (around 4-5). libretexts.org Schiff bases are important intermediates in organic synthesis and are also found in many compounds with significant biological activities. najah.edu The synthesis is often straightforward, involving stirring equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol, sometimes with gentle heating. researchgate.net

Table 4: Examples of Schiff Base Formation with Piperazine-Containing Amines

| Amine | Carbonyl Compound | Product Class | Reference |

|---|---|---|---|

| 2-(Piperidin-4-yl)ethanamine | 5-Bromothiophene-2-carbaldehyde | Thiophene-containing Schiff base | najah.edu |

| 2-(Piperazin-1-yl)ethanamine | 1-(4-Bromothiophen-2-yl)ethanone | Thiophene-containing Schiff base | rsc.org |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | youtube.com |

| Heterocyclic Amine | Coumarine Aldehyde | Coumarin-based Schiff Base | researchgate.net |

Applications of 1 Methylpiperazin 2 Yl Methanamine in Advanced Organic Synthesis

Utilization in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry. Chiral molecules like (1-methylpiperazin-2-yl)methanamine can be employed as chiral building blocks or as chiral auxiliaries to control the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. The chiral environment provided by the auxiliary favors the formation of one diastereomer over the other.

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, the principles of using chiral piperazine (B1678402) derivatives in this context are well-established. nih.govrsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.govrsc.org This demonstrates that a chiral center on the piperazine ring can effectively control the stereochemistry of reactions at other positions.

The general approach involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary. The table below outlines various types of chiral auxiliaries and their applications, which could conceptually be extended to a this compound-based system.

| Chiral Auxiliary Type | Example | Application | Reference |

| Amino Alcohol-Derived | (R)-(-)-Phenylglycinol | Asymmetric synthesis of 2-methylpiperazine (B152721) | nih.govrsc.org |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.org |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Michael additions, Claisen rearrangements | wikipedia.org |

| Sulfur-based Auxiliaries | Thiazolidinethiones | Asymmetric acetate (B1210297) aldol reactions | scielo.org.mx |

| C2-Symmetric Piperazines | (S,S)-7 (from L-proline) | Asymmetric acylation of meso-1,2-diols | nih.gov |

The presence of both a primary amine and a chiral center in this compound makes it a potential candidate for development as a novel chiral auxiliary. The primary amine could be used to attach the auxiliary to a substrate, and the chiral piperazine ring would then direct the stereochemical course of subsequent reactions.

As a Chiral Auxiliary

Applications in Enantioselective Alkylation and Aldol Reactions

The development of methods for the asymmetric synthesis of piperazine derivatives is of significant interest due to the prevalence of the piperazine motif in pharmaceuticals. nih.gov Catalytic enantioselective strategies, such as asymmetric allylic alkylation, have been successfully employed for the synthesis of enantioenriched piperazin-2-ones, which serve as precursors to chiral piperazines. nih.govnih.gov These methods often rely on the use of palladium catalysts in conjunction with chiral phosphine (B1218219) ligands to achieve high levels of stereocontrol. nih.gov While direct applications of this compound in this specific context are not extensively documented in the reviewed literature, the principles of asymmetric alkylation of related piperazine systems provide a foundation for its potential use. The presence of the chiral center adjacent to the aminomethyl group in this compound suggests its potential to influence the stereochemical outcome of alkylation and aldol-type reactions when incorporated into a substrate or used as a chiral catalyst.

As a Chiral Ligand in Metal-Catalyzed Reactions

The ability of this compound to act as a bidentate or potentially tridentate chiral ligand has led to its exploration in various metal-catalyzed enantioselective reactions. Its nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce asymmetry in the transformation of a prochiral substrate.

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral secondary alcohols. This transformation is often catalyzed by chiral ligands that coordinate to the zinc atom, directing the alkyl transfer from a specific face of the aldehyde. A wide array of chiral ligands, including amino alcohols and their derivatives, have been shown to be effective catalysts for this reaction, affording products with high enantiomeric excess (ee). nih.govelsevierpure.comresearchgate.net

For instance, chiral pyrrolidinylmethanols, which share structural similarities with this compound, have been successfully used as catalysts for the enantioselective addition of dialkylzincs to various aldehydes, yielding optically active secondary alcohols in high yields and up to 100% ee. researchgate.net The stereochemical outcome and the degree of enantioselectivity are highly dependent on the specific structure of the chiral catalyst. researchgate.net The general mechanism involves the formation of a dinuclear zinc complex containing the chiral ligand, which then facilitates the stereoselective transfer of an alkyl group to the aldehyde. elsevierpure.com

While specific data for this compound in this reaction was not found in the reviewed literature, the established success of structurally related amino alcohols and diamines suggests its potential as a promising ligand. The coordination of its two nitrogen atoms to the zinc center would create a chiral pocket around the reactive site, influencing the approach of the aldehyde and leading to an enantioenriched product. The table below illustrates typical results obtained with other chiral amino alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, providing a benchmark for the potential performance of this compound.

| Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 8 | Not specified | Not specified | High | 95 (for S-alcohol) |

| Chiral Pyrrolidinylmethanols | 2-5 | Not specified | Not specified | High | Up to 100 |

| (-)-2-exo-morpholinoisobornane-10-thiol (MITH) | 0.1-0.5 | 0 to RT | Not specified | High | Excellent |

This table presents data for analogous chiral ligands to illustrate the potential application and expected outcomes for this compound.

The synthesis and application of transition metal complexes bearing chiral ligands are at the forefront of asymmetric catalysis. acs.org These complexes can act as highly efficient and selective catalysts for a wide range of chemical transformations. The design of the chiral ligand is crucial, as it dictates the steric and electronic environment around the metal center, which in turn governs the reactivity and enantioselectivity of the catalyst. acs.org

This compound is an attractive candidate for the formation of such transition metal complexes. Its diamine structure allows it to chelate to a metal ion, forming a stable complex. The inherent chirality of the ligand can then be transferred to the catalytic process. The development of chiral-at-metal complexes, where the metal center itself becomes a stereocenter, is a promising strategy in asymmetric catalysis. acs.org

The versatility of the piperazine scaffold allows for modifications to fine-tune the ligand's properties. For example, the nitrogen atoms can be functionalized to modulate the electronic and steric characteristics of the resulting metal complex. This adaptability is crucial for optimizing catalytic performance for a specific reaction. Research in the field of transition metal catalysis for asymmetric synthesis continues to expand, with a focus on developing novel chiral ligands for reactions such as the synthesis of medicinally relevant chiral amines. nih.gov

The table below lists various transition metals that are commonly used in asymmetric catalysis and could potentially form catalytically active complexes with this compound.

| Transition Metal | Potential Catalytic Applications |

| Palladium (Pd) | Asymmetric allylic alkylation, cross-coupling reactions |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation |

| Ruthenium (Ru) | Asymmetric transfer hydrogenation, metathesis |

| Copper (Cu) | Asymmetric conjugate addition, cyclopropanation |

| Iridium (Ir) | Asymmetric hydrogenation |

Computational Chemistry Studies on 1 Methylpiperazin 2 Yl Methanamine

Theoretical Investigations of Molecular Structure and Conformation

Theoretical investigations into the molecular structure and conformation of (1-Methylpiperazin-2-yl)methanamine are fundamental to understanding its chemical behavior. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure and geometry. tandfonline.com Such calculations can determine key structural parameters.

Key Structural Parameters:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The rotational angles around a bond.

The piperazine (B1678402) ring can exist in different conformations, primarily chair and boat forms. The presence of substituents—the methyl group on one nitrogen and the aminomethyl group on an adjacent carbon—influences the conformational preference. Computational studies can predict the relative energies of these conformers, identifying the most stable three-dimensional arrangement of the molecule.

Table 1: Hypothetical Calculated Structural Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| C-N Bond Length (ring) | ~1.46 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| C-N-C Bond Angle (ring) | ~110° |

| C-C-N Bond Angle (ring) | ~111° |

| N-CH₃ Bond Length | ~1.47 Å |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar amine structures. Precise values would be obtained from specific DFT calculations.

Reactivity Predictions and Mechanistic Elucidations through Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of this compound. By analyzing the molecule's electronic properties, researchers can identify which parts of the molecule are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The region of the molecule from which an electron is most likely to be donated (nucleophilic character).

LUMO: The region of the molecule most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For piperazine derivatives, DFT calculations are used to determine these orbital energies and other reactivity descriptors. tandfonline.com

Table 2: Illustrative Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Location/Value |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the nitrogen atoms, particularly the one in the aminomethyl group, indicating nucleophilic sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Generally distributed over the carbon and hydrogen atoms of the piperazine ring. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution | Negative potential (red) around the nitrogen atoms, indicating regions prone to electrophilic attack. Positive potential (blue) around the amine and methyl hydrogens. |

| Ionization Potential | Energy required to remove an electron | Would be calculated from the HOMO energy. |

| Electron Affinity | Energy released when an electron is added | Would be calculated from the LUMO energy. |

Note: The locations and values in this table are based on general principles of organic chemistry and findings from studies on related piperazine derivatives. tandfonline.com They serve as examples of what computational analysis would reveal.

Mechanistic elucidations for reactions involving this compound can also be performed computationally. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Ligand-Binding Simulations and Molecular Docking Studies in Chemical Systems

In the context of medicinal chemistry and materials science, understanding how this compound interacts with other molecules is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, for instance, a ligand binding to a protein receptor. nih.govtandfonline.comnih.gov

The process involves:

Defining the Binding Site: Identifying the pocket or active site of the target molecule.

Sampling Conformations: Generating various possible orientations of this compound within the binding site.

Scoring: Using a scoring function to estimate the binding affinity for each conformation.

These simulations can predict the binding energy and identify key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. Such studies are common for piperazine-containing compounds, which are prevalent in drug discovery. tandfonline.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Protein Kinase

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Asp145, Lys72, Leu23 |

| Hydrogen Bonds Formed | - Amine group with Asp145- Ring nitrogen with Lys72 |

| Hydrophobic Interactions | Piperazine ring with Leu23 |

Note: This table provides a hypothetical example of the output from a molecular docking simulation. The specific values and interacting residues would depend on the target protein.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of complex piperazine (B1678402) structures often involves multi-step processes that may require protecting and deprotecting stages. nih.gov Modern synthetic chemistry is increasingly focused on more sustainable and atom-economical approaches. nih.gov Future research in the synthesis of (1-Methylpiperazin-2-yl)methanamine is anticipated to move in this direction.

One promising avenue is the adoption of photocatalytic methods. For instance, the synthesis of 2-methylpiperazine (B152721) has been achieved through a photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite catalysts. iitm.ac.in This eco-friendly approach, utilizing UV irradiation at ambient temperatures, offers a potential template for the synthesis of this compound, potentially starting from suitably substituted diamine precursors. iitm.ac.in

Another area of intense research is the use of transition-metal catalysis for the stereospecific synthesis of C-substituted piperazines. nih.gov Iridium-catalyzed [3+3]-cycloadditions of imines have been shown to be a powerful, atom-economical method for creating complex piperazine cores with high diastereoselectivity under mild conditions. nih.gov Adapting such a strategy could provide a direct and efficient route to chiral this compound and its analogues.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes semiconductor-zeolite composites and UV light. iitm.ac.in | Eco-friendly, operates at ambient temperature, potential for novel reaction pathways. iitm.ac.in |

| Iridium-Catalyzed [3+3]-Cycloaddition | Atom-economical, high regio- and diastereoselectivity. nih.gov | Direct synthesis of complex, stereochemically defined piperazine cores. nih.gov |

| Biocatalytic Reductive Amination | Employs enzymes for high stereoselectivity. | Green chemistry approach, potential for enantiopure products. |

Exploration of New Catalytic Applications in Stereoselective Synthesis

Chiral amines and their derivatives are increasingly recognized for their utility as organocatalysts in asymmetric synthesis. clockss.org The structural features of this compound, particularly its potential for chirality at the C-2 position and the presence of multiple nitrogen atoms for further functionalization, make it a compelling candidate for development as a novel organocatalyst. clockss.org

Future research is likely to focus on synthesizing enantiomerically pure forms of this compound and evaluating their performance in a range of stereoselective transformations. The presence of the N-methyl group and the primary amine on the side chain could allow for bifunctional catalysis, where both the tertiary amine of the piperazine ring and the primary amine of the methanamine group participate in the catalytic cycle.

Potential catalytic applications to be explored include:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) Reactions: Promoting the stereoselective formation of carbon-carbon bonds.

Mannich Reactions: Facilitating the synthesis of β-amino carbonyl compounds.

The effectiveness of such catalysts could be further enhanced by the introduction of bulky or electronically modifying groups to the piperazine scaffold, a strategy that has proven successful with other chiral amine catalysts. clockss.org

Advanced Derivatization Strategies for Specialized Chemical Applications

Derivatization of the piperazine moiety is a well-established strategy for enhancing the analytical detection of molecules and for creating compounds with specialized functions. researchgate.nettcichemicals.com For this compound, advanced derivatization strategies are expected to be a key area of future research.

One promising direction is the development of novel derivatization reagents based on the this compound scaffold for use in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). tcichemicals.com For example, reagents can be designed to react with specific functional groups in target analytes, introducing the positively charged piperazine group, which can significantly enhance ionization efficiency and detection sensitivity. tcichemicals.comresearchgate.net

Furthermore, the primary amine of the methanamine group provides a versatile handle for the attachment of a wide range of functional moieties. This could include:

Fluorophores: For creating fluorescent probes for bioimaging applications.

Chelating Agents: For the development of novel metal ion sensors or sequestering agents.

Pharmacophores: For the synthesis of new libraries of potential drug candidates.

The derivatization of the piperazine nitrogen atoms could also be explored to fine-tune the solubility, lipophilicity, and other physicochemical properties of the resulting compounds for specific applications.

| Derivatization Strategy | Target Application | Anticipated Outcome |

| Development of LC-ESI-MS Reagents | Ultrasensitive bioanalysis. tcichemicals.comresearchgate.net | Enhanced detection of chiral carboxylic acids and other biomolecules. researchgate.netresearchgate.net |

| Attachment of Fluorophores | Bioimaging and cellular tracking. | Creation of novel fluorescent probes. |

| Incorporation of Pharmacophores | Drug discovery. | Generation of new libraries of bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methylpiperazin-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of piperazine derivatives using reagents like bromoethylamine or similar alkyl halides. Key steps include:

- Nucleophilic substitution : React 1-methylpiperazine with a halogenated methanamine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Protection/deprotection strategies : Use Boc-protected intermediates to prevent side reactions, followed by acidic deprotection (e.g., TFA in CH₂Cl₂) .

- Optimization : Adjust solvent polarity (e.g., DMSO for high-temperature reactions) and monitor reaction progress via TLC or LC-MS to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to verify the methylpiperazine backbone and methanamine group integration .

- Mass spectrometry : Confirm molecular weight (MW: 129.21 g/mol) via ESI-MS or MALDI-TOF .

- Melting point analysis : Compare experimental mp (78–80°C) with literature values to assess purity .

- X-ray crystallography : For unambiguous structural confirmation, refine diffraction data using SHELX software .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation exposure.

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

- Toxicity screening : Refer to acute toxicity data (e.g., LD₅₀) and prioritize waste disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and high-resolution MS to cross-check functional groups and molecular formula .

- Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond angles or torsional strains. For example, angles like C–N–C (105.5°–121.03°) can be validated against density functional theory (DFT) calculations .

- Data transparency : Document all experimental parameters (e.g., temperature, solvent) to identify outliers .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

- Methodological Answer :

- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to obtain diffraction-quality crystals .

- Twinned data : Apply SHELXD for structure solution and SHELXL for refinement of twinned or high-symmetry crystals .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N) to explain packing anomalies .

Q. How can reaction conditions be tailored to improve the solubility and reactivity of this compound in aqueous media?

- Methodological Answer :

- Solvent selection : Use DMSO or DMF to enhance solubility, as methanamine derivatives show higher mole fraction solubility in polar solvents (e.g., 0.25–0.35 mole fraction in DMF at 25°C) .

- pH control : Protonate the amine group under acidic conditions (pH < 4) to increase aqueous solubility.

- Co-solvents : Add ethanol or acetone (10–20% v/v) to balance polarity without precipitating the compound .

Q. What computational tools are available for predicting synthetic pathways or retrosynthetic routes for this compound?

- Methodological Answer :

- Retrosynthesis software : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible precursors like 1-methylpiperazine and chloroethylamine .

- Template relevance models : Prioritize routes with high plausibility scores (>0.95) and minimal steps .

- Mechanistic validation : Cross-reference predicted pathways with experimental databases (e.g., PubChem) to exclude non-viable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.